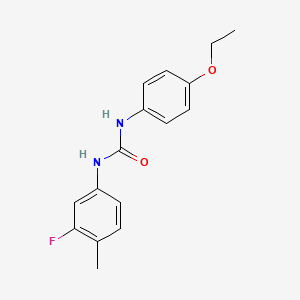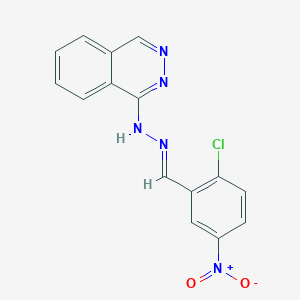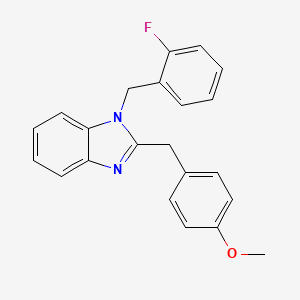![molecular formula C23H23N3 B5878083 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline](/img/structure/B5878083.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline (BBM) is a compound that belongs to the benzimidazole family. It is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline is not fully understood. However, it has been proposed that N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been found to have several biochemical and physiological effects. In animal models, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been found to reduce tumor growth and inflammation. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has also been found to have antioxidant properties. In vitro studies have shown that N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline in lab experiments is its high purity and high yield synthesis. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline is also stable under normal laboratory conditions. However, one of the limitations of using N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline. In the field of medicinal chemistry, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can be further studied for its potential as an anticancer agent and anti-inflammatory agent. The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can also be further elucidated. In the field of material science, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can be further studied for its potential as a fluorescent probe for the detection of metal ions. Overall, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has great potential for various applications in scientific research.
合成法
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can be synthesized using a simple two-step process. The first step involves the reaction of 2-aminobenzimidazole with benzyl chloride to form 1-benzyl-1H-benzimidazole. The second step involves the reaction of 1-benzyl-1H-benzimidazole with 3,4-dimethylaniline to form N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline. The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been optimized to yield high purity and high yield.
科学的研究の応用
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has potential applications in various fields of scientific research. In the field of medicinal chemistry, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In the field of material science, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been studied for its potential as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3/c1-17-12-13-20(14-18(17)2)24-15-23-25-21-10-6-7-11-22(21)26(23)16-19-8-4-3-5-9-19/h3-14,24H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCMFHSQUTXWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5878004.png)




![2-[4-(diethylamino)benzoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5878033.png)

![4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5878045.png)
![2-cyclopentyl-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5878053.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5878067.png)
![5,7,8-trichloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B5878069.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5878075.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5878076.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate](/img/structure/B5878082.png)